Triaconta-1,3,5-triene
Description
Significance of Conjugated Polyenes in Advanced Organic Chemistry and Materials Science
Conjugated polyenes are organic molecules characterized by a chain of alternating single and double carbon-carbon bonds. This arrangement of π-orbitals leads to a delocalization of electrons across the system, a feature that imparts unique chemical and physical properties to these molecules. In the realm of advanced organic chemistry, conjugated polyenes are fundamental building blocks in the synthesis of complex molecules, including many natural products and pharmaceuticals. Their defined stereochemistry and reactivity are crucial for constructing intricate molecular architectures.
The significance of conjugated polyenes extends prominently into materials science, where they form the basis of conducting polymers. These materials possess interesting semiconducting and optical properties, making them integral components in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. A key area of research focuses on tuning the electronic and photophysical characteristics of these materials by modifying the length and substituents of the polyene chain.
Overview of Conjugated Trienes: Distinctive Structural Features and Contemporary Research Context
Conjugated trienes, a specific class of polyenes, feature three alternating double and single bonds. This extended conjugation allows for significant delocalization of π-electrons, which in turn governs their spectroscopic properties. A hallmark of conjugated trienes is their strong absorption of ultraviolet (UV) light. fiveable.me As the extent of conjugation increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths, an effect known as a bathochromic shift. fiveable.me
Contemporary research on conjugated trienes is a dynamic field. Organic chemists are actively developing novel and efficient stereoselective methods for their synthesis, as the geometric arrangement (cis/trans) of the double bonds significantly influences the molecule's properties and function. Techniques such as iterative cross-coupling reactions have become powerful tools for the precise construction of these systems. Furthermore, computational studies are providing deeper insights into their electronic structure and stability.
Specific Focus: Triaconta-1,3,5-triene within the Broader Polyene Class
This compound is a long-chain hydrocarbon featuring a conjugated triene system at one end of a thirty-carbon chain. While extensive experimental data for this specific compound is not widely available in scientific literature, its chemical and physical properties can be largely inferred from the well-established principles of conjugated polyenes and the behavior of analogous long-chain hydrocarbons.
The primary interest in a molecule like this compound lies in understanding how the long, saturated alkyl chain influences the properties of the conjugated triene system. The table below outlines the basic chemical information for this compound.
| Property | Value |
| Molecular Formula | C30H56 |
| Molecular Weight | 416.77 g/mol |
| IUPAC Name | This compound |
| CAS Number | 113814-28-1 |
Spectroscopic Predictions for this compound
Based on the known spectroscopic properties of conjugated trienes, the following characteristics for this compound can be predicted:
| Spectroscopic Technique | Predicted Observations |
| ¹H NMR | Protons on the double bonds of the triene system are expected to appear in the downfield region of the spectrum, typically between δ 5.0 and 6.5 ppm. The allylic protons adjacent to the triene would also exhibit a characteristic chemical shift. |
| ¹³C NMR | The sp²-hybridized carbons of the triene system would show signals in the downfield region of the ¹³C NMR spectrum. |
| UV-Vis Spectroscopy | A strong absorption in the UV region is anticipated, with a maximum absorption wavelength (λmax) likely in the range of 250-280 nm. The long alkyl chain is not expected to cause a significant shift of this absorption into the visible spectrum. fiveable.me |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to display characteristic C=C stretching vibrations for the conjugated double bonds, typically around 1600-1650 cm⁻¹. C-H stretching and bending vibrations for both the alkene and the long alkane chain will also be present. |
Synthesis Considerations
The synthesis of long-chain polyenes such as this compound presents challenges due to the potential for side reactions and the need for precise stereochemical control. Modern synthetic strategies that could be employed include iterative cross-coupling reactions, like the Suzuki-Miyaura reaction, which have been successfully utilized in the construction of complex polyene natural products. These methods provide a high degree of control over the geometry of the newly formed double bonds. Another potential, though challenging, approach could involve the controlled dehydrogenation of the corresponding saturated alkane, n-triacontane, to selectively form the 1,3,5-triene system.
Properties
CAS No. |
113814-28-1 |
|---|---|
Molecular Formula |
C30H56 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
triaconta-1,3,5-triene |
InChI |
InChI=1S/C30H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-30H2,2H3 |
InChI Key |
XQBTUIXXRLLZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Triaconta 1,3,5 Triene Analogs
Photochemical Reactivity of Conjugated Polyenes and Trienes
Conjugated polyenes, including trienes, exhibit rich and complex photochemistry upon absorption of light. researchgate.net This absorption elevates the molecule to a high-energy excited state, which can then undergo various chemical reactions before returning to the ground state. researchgate.net These photochemical reactions are distinct from thermal reactions and often yield different products or stereochemical outcomes.
Upon absorbing ultraviolet light, a conjugated triene is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). youtube.combris.ac.uk This process involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pressbooks.pub The resulting S₁ state is short-lived, with dynamics occurring on an ultrafast timescale, often in the picosecond or even femtosecond range. bris.ac.uk
The relaxation of the excited state can occur through several competing pathways. bris.ac.uk One pathway is fluorescence, where the molecule emits a photon to return to the ground state. researchgate.net However, for flexible polyenes in solution, non-radiative decay pathways, such as isomerization, are often dominant and highly efficient. pnas.org These photochemical reactions, including cyclization and rearrangements, proceed from the excited state before the molecule relaxes. researchgate.net The study of these rapid processes is crucial for understanding the primary events in photobiology, such as vision, and for developing molecular switches and devices. rsc.org In some cases, the excited singlet state can undergo intersystem crossing to a more stable triplet excited state (T₁), which has a longer lifetime and can participate in different types of photochemical reactions. rsc.orgscispace.com
A primary photochemical reaction for conjugated polyenes is cis-trans isomerization around the double bonds. researchgate.net The conventional mechanism for this process in fluid solution is the one-bond-flip (OBF) , where one half of the molecule rotates 180° around a single double bond. pnas.orgbioone.org This process, however, requires a significant amount of volume. bioone.org
Thermal and Pericyclic Reactions of Trienes
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. libretexts.org The stereochemical outcomes of these reactions are governed by the symmetry of the molecular orbitals involved, as described by the Woodward-Hoffmann rules. wikipedia.org Conjugated trienes, as 6π-electron systems, are classic participants in two major classes of pericyclic reactions: Diels-Alder cycloadditions and electrocyclizations.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgwikipedia.org It involves the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). organic-chemistry.org A conjugated triene like triaconta-1,3,5-triene contains a 1,3-diene subunit within its structure and can therefore act as the diene component in a Diels-Alder reaction.
The reaction is a single-step, concerted process where two new carbon-carbon sigma bonds are formed simultaneously. libretexts.orgwikipedia.org This reaction is highly stereospecific and provides a reliable method for constructing cyclic molecules. wikipedia.orgnih.gov The reactivity of the Diels-Alder reaction is enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. organic-chemistry.org While the entire triene system is conjugated, the reaction typically involves four of the six π-electrons reacting with the dienophile to form a substituted cyclohexene ring.
An electrocyclic reaction is a reversible, pericyclic process where a conjugated polyene undergoes cyclization to form a cyclic compound with one fewer π-bond and one new σ-bond. libretexts.orglibretexts.org For a conjugated triene, this involves a 6π-electron system cyclizing to form a cyclohexadiene. libretexts.orglibretexts.org
The stereochemistry of the reaction is dictated by the reaction conditions (thermal or photochemical) and the number of π-electrons. According to the Woodward-Hoffmann rules for a system with 6π electrons (an odd number of electron pairs):
Thermal Reaction : The ring closure occurs in a disrotatory fashion, where the terminal p-orbitals rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. jove.commsu.edu For example, the thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields only cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org
Photochemical Reaction : The ring closure occurs in a conrotatory fashion, where the terminal p-orbitals rotate in the same direction (both clockwise or both counterclockwise). pressbooks.pubmsu.edu For instance, photochemical irradiation of (2E,4Z,6E)-2,4,6-octatriene results in the formation of trans-5,6-dimethyl-1,3-cyclohexadiene. pressbooks.publibretexts.org
These rules are a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the polyene. jove.com In a thermal reaction, the ground-state HOMO dictates the rotation, while in a photochemical reaction, an electron is promoted to the LUMO, which then becomes the new HOMO and governs the stereochemical outcome. pressbooks.pub
| Reaction Condition | Number of π-Electron Pairs | Mode of Ring Closure |
|---|---|---|
| Thermal (Heat, Δ) | 3 (Odd) | Disrotatory |
| Photochemical (Light, hν) | 3 (Odd) | Conrotatory |
Electrophilic and Nucleophilic Additions to Conjugated Triene Systems
The extended π-system of conjugated trienes makes them susceptible to addition reactions. The regioselectivity of these reactions is influenced by the formation of stabilized carbocation intermediates.
During the electrophilic addition of a reagent like HBr to a conjugated diene, protonation occurs at a terminal carbon to form a resonance-stabilized allylic carbocation. libretexts.org This delocalized cation can then be attacked by the nucleophile (Br⁻) at different positions, leading to a mixture of products. For a 1,3-diene, this results in 1,2- and 1,4-addition products. libretexts.org
Extending this principle to a 1,3,5-triene, the initial protonation at the C1 position would generate a highly delocalized carbocation with positive charge distributed across carbons 2, 4, and 6. Nucleophilic attack can then occur at any of these electrophilic sites, potentially yielding 1,2-, 1,4-, and 1,6-addition products. The distribution of these products is often dependent on the reaction temperature. youtube.com
Kinetic Control : At low temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy). This is typically the 1,2-adduct, resulting from the attack at the carbon with the highest positive charge density in the initial carbocation. youtube.comchadsprep.com
Thermodynamic Control : At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the most stable one, which is usually the 1,6-adduct because it results in the most highly substituted (and thus most stable) internal double bonds. chadsprep.com
Nucleophilic addition to an unactivated conjugated triene is generally unfavorable due to the electron-rich nature of the π-system. However, if the triene is substituted with one or more strong electron-withdrawing groups (e.g., carbonyl, cyano), the conjugated system becomes electron-deficient. This makes the terminal carbon atoms of the triene electrophilic and susceptible to attack by nucleophiles in a process known as nucleophilic conjugate addition or Michael addition. wikipedia.org The reaction proceeds via a resonance-stabilized carbanion intermediate. wikipedia.org
Oxidation Reactions of Carbon-Carbon Double Bonds in Polyenes and Model Substances
The conjugated triene system of this compound is susceptible to a variety of oxidation reactions that target the carbon-carbon double bonds. The reactivity of these bonds is influenced by their position within the conjugated system and the specific oxidizing agent employed. Common oxidation reactions for polyenes involve reagents that can lead to cleavage of the double bonds or the addition of oxygen-containing functional groups.
One of the most well-known strong oxidizing agents for alkenes is potassium permanganate (KMnO4). Under vigorous conditions (e.g., hot, acidic, or basic), KMnO4 can cleave the double bonds of the polyene chain. For a terminal conjugated triene system like that in this compound, this would result in the formation of carboxylic acids and, for the terminal double bond, carbon dioxide. The reaction proceeds through the formation of a cyclic manganate ester intermediate, which is then cleaved.
Another significant class of oxidation reactions involves transition metal catalysis, often with palladium. Palladium(II) catalysts can be used in aerobic oxidation reactions to form new carbon-carbon or carbon-oxygen bonds. nih.govacs.org These reactions often proceed under milder conditions and can offer greater selectivity compared to strong, non-catalytic oxidants. For instance, palladium-catalyzed oxidative C–C bond-forming cascade reactions have been developed for the synthesis of functionalized cross-conjugated polyenes. nih.govacs.org While this is a synthetic application, the underlying principle of activating the C=C bond to oxidation is relevant. These reactions can involve the formation of vinylpalladium intermediates that then undergo further reactions. acs.org
Enzymatic oxidation reactions, often catalyzed by oxygenases such as cytochrome P450s, represent another pathway for the oxidation of C=C bonds in biological systems or biomimetic models. nih.govresearchgate.net These reactions can lead to the formation of epoxides or other oxygenated products and are characterized by high selectivity. nih.gov The mechanism often involves the generation of a highly reactive iron-oxo species within the enzyme's active site that attacks the double bond. researchgate.net
The table below summarizes the expected products from the oxidative cleavage of the conjugated triene system in a model polyene, assuming complete reaction with a strong oxidizing agent like hot potassium permanganate.
| Original Double Bond Position | Products of Oxidative Cleavage |
| C1=C2 | Carbon Dioxide (CO2) and a C29 carboxylic acid |
| C3=C4 | A dicarboxylic acid and a C26 carboxylic acid |
| C5=C6 | A dicarboxylic acid and a C24 alkyl chain |
Radical Chemistry and Polymerization Tendencies in Long-Chain Polyenes
The conjugated π-system of this compound makes it susceptible to radical reactions, including polymerization. The presence of multiple double bonds in conjugation allows for the delocalization of radical intermediates, which can influence the reaction pathways and the stability of the resulting polymers. Long-chain polyenes can undergo radical polymerization, a chain reaction process involving initiation, propagation, and termination steps. pressbooks.publibretexts.orgyoutube.com
Initiation: The process begins with the generation of a free radical from an initiator molecule, often a peroxide or an azo compound, which breaks down upon heating or irradiation. pressbooks.pubyoutube.com This initial radical then adds to one of the double bonds of the triene system, creating a new, larger radical.
Propagation: The newly formed radical can then attack another monomer molecule. In the case of a conjugated triene, the addition can occur at different positions (e.g., 1,2-, 1,4-, or 1,6-addition), leading to different polymer microstructures. unizin.org The propagation step involves the sequential addition of monomer units to the growing polymer chain radical. pressbooks.pubyoutube.com For a conjugated diene like 1,3-butadiene, 1,4-polymerization is common, resulting in a polymer with a new double bond between carbons 2 and 3 of the original monomer unit. unizin.org A similar principle would apply to a conjugated triene system.
Termination: The growth of the polymer chain is eventually stopped through termination reactions. This can occur by the combination of two growing radical chains or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. libretexts.org
The extended conjugation in long-chain polyenes can also influence their stability and reactivity. The delocalization of electrons across the conjugated system can stabilize the molecule. aip.org However, this extended π-system also provides multiple sites for radical attack, potentially leading to complex polymer structures or cross-linking between polymer chains, especially in the solid state or at high concentrations. Cross-linking can significantly alter the physical properties of the resulting material, often leading to a more rigid and less soluble polymer network. libretexts.org
The table below illustrates a simplified representation of the repeating units that could be formed from the radical polymerization of a conjugated triene monomer, showcasing different possible addition patterns.
| Type of Addition | Structure of Repeating Unit |
| 1,2-Addition | -[CH(CH=CH-CH=CH-R)-CH2]- |
| 1,4-Addition | -[CH2-CH=CH-CH(CH=CH-R)]- |
| 1,6-Addition | -[CH2-CH=CH-CH=CH-CH(R)]- |
Note: R represents the remaining alkyl chain of the this compound molecule.
Theoretical and Computational Investigations of Triaconta 1,3,5 Triene Structure and Reactivity
Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Analysis of Trienes
Quantum chemical calculations are fundamental to understanding the electronic nature of conjugated systems. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model the structure and stability of polyenes. d-nb.infoaip.org For long-chain polyenes, a key structural feature is bond length alternation between formal single and double bonds within the conjugated segment. aip.org In shorter polyenes, this alternation is pronounced, but as the chain length increases, the effect diminishes toward the middle of the chain, with the central bond lengths approaching a constant value. d-nb.infoaip.org For a molecule like Triaconta-1,3,5-triene, the long alkyl chain's influence is primarily steric and conformational, while the electronic properties are dominated by the 1,3,5-triene moiety.
The stability of different isomers, particularly the all-trans versus all-cis configurations of the polyene chain, has been a subject of computational study. researchgate.net Generally, trans isomers are found to be more stable than their cis counterparts due to reduced steric repulsion. researchgate.net The presence of conjugated double bonds allows for significant π-electron delocalization, which is crucial for stabilizing the molecule and its reaction intermediates. d-nb.info
Table 1: Calculated Bond Length Convergence in All-trans Polyenes This table, based on trends observed in computational studies, illustrates how carbon-carbon bond lengths in the conjugated system are expected to change with increasing chain length. The values converge towards those of an infinitely long polyene chain.
| Number of Conjugated C=C Units (n) | Terminal C=C Bond Length (Å) | Central C-C Bond Length (Å) | Computational Method |
| 2 (Butadiene) | ~1.34 | ~1.46 | Various Ab Initio/DFT |
| 4 (Octatetraene) | ~1.35 | ~1.44 | Various Ab Initio/DFT |
| 14 | ~1.36 | ~1.43 | B3LYP/6-311++G** d-nb.info |
| Long-Chain Limit (n → ∞) | ~1.365 | ~1.424 | MP2/cc-pVTZ aip.org |
This table is a representation of data trends reported in the literature. d-nb.infoaip.org
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict reaction pathways and activation energies. mit.educhemrxiv.org For a molecule with a conjugated triene system, reactions such as electrophilic additions, cycloadditions (like the Diels-Alder reaction), and oxidations are of primary interest.
The process involves several key steps:
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that represents the transition state of a specific reaction step.
Frequency Calculation: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and provide the zero-point vibrational energy for more accurate energy calculations. smu.edu
Intrinsic Reaction Coordinate (IRC) Following: This calculation maps the reaction path from the transition state down to the connected reactants and products, confirming the proposed mechanism. smu.edu
Modern computational chemistry can provide detailed insights into mechanisms that are not available from experiments alone, such as the precise geometry of a transition state or the dissection of a reaction into distinct phases of bond breaking and forming. smu.eduresearchgate.net
Table 2: General Workflow for Computational Reaction Mechanism Elucidation
| Step | Objective | Computational Method | Output |
| 1 | Propose a plausible reaction path | Chemical Intuition / Automated Search core.ac.uk | Initial reactant, product, and transition state guesses |
| 2 | Optimize stationary point geometries | DFT (e.g., B3LYP, M06-2X), MP2 | Minimum energy structures and their energies |
| 3 | Locate Transition State (TS) | Synchronous Transit-Guided Quasi-Newton (STQN) etc. | TS geometry and energy, providing the activation barrier |
| 4 | Verify TS and path | Frequency Analysis & IRC Calculation | Confirmation of TS and the reaction pathway it connects |
Molecular Dynamics Simulations for Understanding Conformational Landscapes and Flexibility
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a long and flexible molecule like this compound, MD is essential for understanding its conformational landscape—the full range of shapes the molecule can adopt at a given temperature. ucl.ac.uknih.gov
MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. This allows for the simulation of molecular movements, from bond vibrations to the large-scale folding and unfolding of the alkyl chain. nih.gov By running simulations for nanoseconds or even microseconds, researchers can:
Identify the most populated (i.e., most stable) conformational states.
Characterize the flexibility of different parts of the molecule.
Calculate thermodynamic properties by sampling a vast number of different conformations. mdpi.com
Explore how the molecule interacts with a solvent or other molecules.
Enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be used to overcome energy barriers more efficiently and explore the conformational space more exhaustively than standard MD. nih.gov This is particularly important for mapping complex free energy landscapes. mdpi.comresearchgate.net
Derivation of Structure-Reactivity Relationships from Advanced Computational Data
By integrating the findings from both quantum mechanics and molecular dynamics, robust structure-reactivity relationships can be established. The electronic structure calculations (Section 4.1) define the intrinsic reactivity of the triene system, highlighting regions of high or low electron density (nucleophilic or electrophilic sites) through analysis of the frontier molecular orbitals (HOMO and LUMO).
The reaction mechanism studies (Section 4.2) provide quantitative data on the feasibility of different reaction pathways. For instance, calculations could determine whether a Diels-Alder reaction or an electrophilic addition is kinetically favored under certain conditions by comparing their activation barriers.
Advanced Spectroscopic Characterization of Triaconta 1,3,5 Triene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds. For Triaconta-1,3,5-triene, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for establishing its stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different regions of the molecule: the conjugated triene system, the adjacent allylic protons, the long saturated alkyl chain, and the terminal methyl group. The olefinic protons of the conjugated system are expected to resonate in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-electron system. rsc.org The complexity of their splitting patterns (e.g., doublets, doublets of doublets) would be governed by coupling constants (J-values) with neighboring protons, which are crucial for determining the stereochemistry (E/Z configuration) of the double bonds. Protons on the saturated alkyl chain would appear as a broad, largely unresolved multiplet in the upfield region (δ 1.2-1.4 ppm), while the terminal methyl group would present as a triplet around δ 0.8-0.9 ppm. magritek.commagritek.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. youtube.com The six sp²-hybridized carbons of the triene system would appear in the downfield region (δ 120-140 ppm). The sp³-hybridized carbons of the long alkyl chain would resonate in the upfield region (δ 14-35 ppm), with the terminal methyl carbon being the most shielded. uobasrah.edu.iq
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-6 (Olefinic) | 6.0 - 6.5 | Multiplet | ~10-16 |
| H-2, H-3, H-4, H-5 (Olefinic) | 5.5 - 6.2 | Multiplet | ~10-16 |
| H-7 (Allylic) | ~2.05 | Multiplet | ~7 |
| -(CH₂)₂₂- (Alkyl Chain) | ~1.25 | Broad Multiplet | - |
| H-30 (Terminal CH₃) | ~0.88 | Triplet | ~7 |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 to C-6 (sp², Olefinic) | 125 - 135 |
| C-7 (sp³, Allylic) | ~33 |
| C-8 to C-28 (sp³, Alkyl Chain) | 22 - 32 |
| C-29 (sp³, Alkyl Chain) | ~23 |
| C-30 (sp³, Terminal CH₃) | ~14 |
For a molecule of this complexity, 2D NMR is indispensable for assigning the signals observed in 1D spectra. uu.nlthieme-connect.de
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would definitively link adjacent protons, allowing for a step-by-step walk along the carbon chain. It would be crucial for tracing the connectivity from the terminal methyl group (H-30), through the long alkyl chain, to the allylic protons (H-7) and throughout the coupled olefinic protons (H-1 to H-6). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal at ~0.88 ppm would show a cross-peak to the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl group. thieme-connect.de
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons (which have no attached protons and are therefore absent in an HSQC spectrum). For this compound, HMBC would show correlations from the allylic protons (H-7) to the olefinic carbons (e.g., C-5, C-6), thus connecting the alkyl chain to the conjugated system. thieme-connect.de
The long alkyl chain of this compound imparts significant flexibility. Advanced NMR techniques can provide insights into the molecule's preferred conformations in solution. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. These experiments could help determine the spatial arrangement and stereochemistry of the triene unit and identify any folding or coiling of the long alkyl chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conjugation Analysis
Vibrational spectroscopy probes the vibrational modes of molecular bonds. IR and Raman spectroscopy are complementary techniques that are well-suited for identifying the key functional groups in this compound. ksu.edu.saedinst.commt.com
Infrared (IR) Spectroscopy: An IR spectrum would clearly show the presence of C-H bonds and C=C double bonds. Key expected absorptions include C-H stretching vibrations for the sp² carbons of the triene (above 3000 cm⁻¹) and the sp³ carbons of the alkyl chain (just below 3000 cm⁻¹). triprinceton.orgillinois.edu A key band for the conjugated C=C stretching would be expected around 1600-1650 cm⁻¹. The C-H bending vibrations ("out-of-plane" or OOP) in the 700-1000 cm⁻¹ region can also provide information about the substitution pattern and stereochemistry of the double bonds. illinois.edu
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. ksu.edu.sa Therefore, the C=C stretching vibrations of the conjugated triene system would give rise to very strong signals in the Raman spectrum, often stronger than in the IR spectrum. mt.com This makes Raman an excellent tool for analyzing the conjugated backbone of polyenes. The C-C single bond stretches within the alkyl chain would also be visible.
Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Expected Intensity |
| =C-H Stretch (sp²) | ~3020 | ~3020 | Medium (IR), Medium (Raman) |
| -C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |
| C=C Stretch (Conjugated) | ~1610, ~1640 | ~1610, ~1640 | Medium (IR), Very Strong (Raman) |
| -CH₂- Bend (Scissoring) | ~1465 | ~1465 | Medium (IR), Medium (Raman) |
| =C-H Bend (Out-of-plane) | 700-1000 | Weak/Inactive | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification of Conjugation Length and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. It is particularly informative for compounds with conjugated π-electron systems. The triene chromophore in this compound is expected to absorb strongly in the ultraviolet region. youtube.com
The absorption is due to a π → π* electronic transition. The wavelength of maximum absorbance (λ_max) is directly related to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. docbrown.infolibretexts.org For a conjugated triene, the λ_max is predicted to be significantly longer than that of an isolated double bond or a conjugated diene. Based on data from shorter polyenes like 1,3,5-hexatriene (B1211904) (λ_max ≈ 258 nm), the λ_max for this compound is expected to be in a similar range, as the long, non-conjugated alkyl chain does not significantly influence the electronic transition of the triene chromophore. docbrown.infoyoutube.com
Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λ_max (nm) | Solvent |
| -CH=CH-CH=CH-CH=CH- | π → π* | ~260 | Hexane (B92381) or Ethanol |
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. uni-saarland.de
For this compound (C₃₀H₅₆), the molecular ion peak (M⁺·) would be expected at an m/z value corresponding to its molecular weight (approximately 416.44). High-resolution mass spectrometry (HRMS) could confirm the elemental formula with high accuracy.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of a long-chain alkene. nih.gov A prominent fragmentation pathway for alkenes is allylic cleavage, where the bond beta to a double bond is broken. miamioh.edu This cleavage results in a resonance-stabilized allylic carbocation. For this compound, cleavage at the C7-C8 bond would be highly favorable, generating a stable, conjugated cation. The spectrum would also likely show a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of the fragmentation of a long alkyl chain. researchgate.netnih.gov
Hypothetical Mass Spectrometry Fragmentation Data for this compound (EI-MS)
| m/z Value (Hypothetical) | Proposed Fragment Identity | Fragmentation Pathway |
| 416 | [C₃₀H₅₆]⁺· | Molecular Ion (M⁺·) |
| 95 | [C₇H₁₁]⁺ | Allylic cleavage at C7-C8 |
| Series: ..., 123, 109, 95, 81, 67 | [CₙH₂ₙ₋₃]⁺ | Fragmentation of the alkyl chain and triene system |
Natural Occurrence and Biosynthetic Pathways of Long Chain Trienes and Derivatives
Identification of Triene Structural Motifs in Naturally Occurring Lipids and Polyketides
The conjugated triene moiety is a key structural feature in numerous bioactive molecules found in nature. These compounds are distributed across different biological kingdoms, from bacteria and fungi to plants and marine invertebrates.
In Lipids:
A prominent family of lipids containing a conjugated triene system is the leukotrienes . These are eicosanoids, signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. uoanbar.edu.iqnih.gov Leukotrienes are formed in leukocytes, mast cells, platelets, and macrophages and are characterized by a conjugated triene structure that is crucial for their biological activity, which includes roles in inflammation. uoanbar.edu.iqnih.gov
Certain marine organisms are also a rich source of lipids with triene motifs. For example, sphingolipids isolated from starfish and sea cucumbers have been found to contain long-chain bases with triene systems, such as (4E,8E,10E)-sphinga-4,8,10-trienine and (4E,8E,10E)-9-methyl-sphinga-4,8,10-trienine. mdpi.com These complex lipids play important roles in cell structure and signaling.
In the plant kingdom, tung oil, from the seeds of the tung tree (Vernicia fordii), is notable for its high concentration of α-eleostearic acid, a conjugated fatty acid with a C18:3Δ9cis,11trans,13trans configuration. mdpi.com This triene-containing fatty acid constitutes approximately 80% of the fatty acid composition of the oil. mdpi.com Similarly, the seed oil of Calendula officinalis contains calendic acid, another conjugated octadecatrienoic acid. aocs.org
In Polyketides:
Polyketides are a large and diverse class of secondary metabolites synthesized by a wide range of organisms, including bacteria, fungi, and plants. plos.org Their biosynthesis involves the sequential condensation of small carboxylic acid units, leading to complex carbon skeletons that can incorporate various functional groups, including conjugated triene systems. plos.orgnih.gov The structural diversity of polyketides arises from the modular nature of the polyketide synthase (PKS) enzymes responsible for their assembly. nih.govacs.orgmdpi.com The presence and combination of specific catalytic domains within the PKS modules determine the final structure of the polyketide product, including the degree of unsaturation. nih.gov While specific examples of polyketides featuring a simple long-chain triene are less common than in lipids, the biosynthetic machinery of PKSs is fully capable of generating such structures. One example of a complex polyketide containing a triene is (1R,2S,3S,6Z,8E,10S,11S,13R,15E,20R,23S,24S,25R,27R,29R)-1,23,29-trihydroxy-2,11,15,23-tetramethyl-4,12,18,26,30-pentaoxahexacyclo[22.3.1.13,27.110,13.02,20.020,25]triaconta-6,8,15-triene-5,17-dione, which has been reported in Albifimbria verrucaria. nih.gov
Table 1: Examples of Naturally Occurring Compounds with Triene Structural Motifs
| Compound Name | Chemical Formula | Source Organism(s) | Class of Compound |
|---|---|---|---|
| Leukotriene A₄ | C₂₀H₃₂O₃ | Mammals (leukocytes, macrophages) | Lipid (Eicosanoid) |
| (4E,8E,10E)-sphinga-4,8,10-trienine | C₁₈H₃₅NO₂ | Marine invertebrates (e.g., starfish) | Lipid (Sphingoid base) |
| α-Eleostearic acid | C₁₈H₃₀O₂ | Tung tree (Vernicia fordii) | Lipid (Fatty Acid) |
| Calendic acid | C₁₈H₃₀O₂ | Marigold (Calendula officinalis) | Lipid (Fatty Acid) |
| Chatenaytrienin-1 | C₃₅H₅₈O₃ | Streptomyces chatenayensis | Polyketide (Acetogenin) |
| (11Z,15Z,19Z)-triaconta-11,15,19-trienoic acid | C₃₀H₅₄O₂ | Synthetic precursor for Chatenaytrienin-1 | Lipid (Fatty Acid) |
Isolation Methodologies for Natural Trienes from Biological Sources
The isolation of long-chain trienes and their derivatives from biological sources requires a systematic approach involving extraction, separation, and purification. The specific methods employed depend on the chemical nature of the target compound and the complexity of the biological matrix.
A general workflow for the isolation of these compounds begins with the collection and preparation of the biological material, such as plant seeds, microbial cultures, or marine invertebrate tissues. d-nb.inforesearchgate.net This is followed by solvent extraction to obtain a crude extract containing a mixture of lipids and other metabolites. The choice of solvent is critical and is typically based on the polarity of the target triene. For nonpolar compounds, solvents like hexane (B92381) or dichloromethane (B109758) are often used, while more polar triene derivatives may require extraction with alcohols or ethyl acetate. researchgate.net
Following extraction, the crude extract is subjected to various chromatographic techniques to separate the components. A common initial step is column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. researchgate.net This allows for the separation of compounds based on their polarity. Further purification is often achieved using high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, which separates molecules based on their hydrophobicity. researchgate.net
For the isolation of fatty acids containing triene systems, a derivatization step is often employed to convert the fatty acids into their methyl esters (FAMEs). This enhances their volatility and facilitates analysis by gas chromatography (GC) coupled with mass spectrometry (MS) for identification and quantification. rsc.org
In the case of complex polyketides, a combination of chromatographic techniques is typically necessary. This may involve multiple rounds of column chromatography with different solvent systems, followed by preparative HPLC to obtain the pure compound. d-nb.info The structure of the isolated compound is then elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. d-nb.inforesearchgate.net
Elucidation of Biosynthetic Pathways Towards Long-Chain Conjugated Trienes
The biosynthesis of long-chain conjugated trienes is accomplished through various enzymatic pathways, with fatty acid desaturases and isomerases playing a central role in lipid metabolism, and polyketide synthases being responsible for the assembly of polyketide-based trienes.
In Fatty Acid Biosynthesis:
The formation of conjugated trienes in fatty acids often involves the action of specialized enzymes called conjugases, which are a type of desaturase-like enzyme. aocs.org These enzymes can introduce conjugated double bonds into pre-existing fatty acid chains. For instance, in the biosynthesis of calendic acid in Calendula officinalis, a conjugase acts on linoleic acid to create the conjugated trans-Δ8,Δ10 double bonds. aocs.org Similarly, the enzyme responsible for producing punicic acid in pomegranate seeds is a Δ12 desaturase-like enzyme that acts on linoleic acid to form a conjugated triene system. aocs.org
In some insects, such as the tobacco hornworm (Manduca sexta), specific desaturases are responsible for the synthesis of C16 conjugated fatty acids with two and three conjugated double bonds. mdpi.com The MsexD3 desaturase from M. sexta catalyzes the formation of C16:3 triunsaturated fatty acids from a diunsaturated precursor through Δ14 desaturation. mdpi.com
In the red marine alga Ptilota filicina, a novel enzyme, polyenoic fatty acid isomerase, catalyzes the formation of conjugated trienes from various polyunsaturated fatty acid precursors. nih.gov For example, it converts arachidonic acid to (5Z,7E,9E,14Z)-eicosatetraenoate. nih.gov This enzyme acts by intramolecularly transferring a hydrogen atom and does not require molecular oxygen. nih.gov
In Polyketide Biosynthesis:
The biosynthesis of polyketides, including those with triene structures, is governed by the modular architecture of polyketide synthases (PKSs). plos.orgnih.gov These large, multifunctional enzymes are organized into modules, with each module catalyzing one cycle of chain elongation and modification. nih.govmdpi.com The number of modules dictates the length of the polyketide chain, while the specific combination of catalytic domains within each module (such as ketoreductase, dehydratase, and enoylreductase) determines the degree of reduction and the potential for double bond formation at each step. nih.gov
The formation of a triene within a polyketide backbone is therefore a result of the programmed action of specific dehydratase domains within the PKS assembly line, which introduce double bonds in a controlled manner. The colinearity between the gene sequence of the PKS and the structure of the resulting polyketide allows for the prediction of the chemical structure of the final product from the genetic information. nih.gov The total synthesis of natural acetogenins (B1209576) like chatenaytrienin-1, which contains a (11Z,15Z,19Z)-triaconta-11,15,19-trienoic acid moiety, provides a model for how such long-chain triene structures can be assembled. semanticscholar.orgacs.org
Potential Applications in Materials Science and Chemical Synthesis
Role of Long-Chain Conjugated Trienes in the Development of Functional Materials
Long-chain conjugated trienes are a class of organic molecules characterized by a backbone of alternating single and double carbon-carbon bonds. This structure results in a delocalized π-electron system, which is the primary source of their unique electronic and optical properties, making them a subject of significant interest in materials science. iupac.orgrsc.org The study of these molecules, including polyenes and their oligomers, is crucial for the development of functional materials due to their substantial third-order nonlinearities and their role as model conjugated systems. optica.org
The absorption spectra of long-chain polyenes shift to longer wavelengths as the conjugation length increases, which is a key property for optical applications. acs.org Research has shown that the optical properties of oligomers with intermediate conjugation lengths are remarkably similar to both short and long polyenes, providing a basis for developing theoretical descriptions that connect the properties of small molecules to those of conjugated polymers. acs.org Consequently, compounds like Triaconta-1,3,5-triene are investigated for their potential use in producing polymers and other advanced materials with distinct properties stemming from their conjugated double bonds.
Utilization of this compound as a Versatile Building Block and Advanced Synthetic Intermediate in Complex Molecule Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its chemical reactivity is centered around the conjugated system of three double bonds, which allows it to participate in a variety of organic reactions, including oxidation, reduction, and substitution. The delocalization of electrons across these bonds can stabilize reaction intermediates, facilitating chemical transformations that are useful in multi-step syntheses.
The synthesis of complex molecules, particularly natural products, often relies on the use of versatile intermediates. lkouniv.ac.in Long-chain trienes are structural motifs found in various biologically active natural products, such as acetogenins (B1209576), which exhibit a wide range of activities including anticancer and antimalarial properties. semanticscholar.org The total synthesis of these complex natural products is a significant challenge in organic chemistry, and access to key building blocks is critical. For instance, the total synthesis of chatenaytrienin-1, a natural acetogenin, involved the creation of a (11Z,15Z,19Z)-triaconta-11,15,19-trienoic acid derivative as a key intermediate. semanticscholar.org Similarly, the stereoselective synthesis of trienoic acids containing a 1Z,5Z,9Z-triene system has been developed for investigating their potential as anticancer agents. mdpi.com
These examples, while not involving this compound directly, highlight the importance of long, functionalized triene chains as advanced synthetic intermediates. The ability to construct such molecules with high stereoselectivity is crucial, as the biological activity of the final product is often dependent on the precise geometry of the double bonds. semanticscholar.orgmdpi.com Methodologies like transition-metal-catalyzed cross-coupling reactions are instrumental in stereoselectively forming the 1,3-diene and triene motifs necessary for these complex syntheses. nih.gov Therefore, this compound and its isomers represent a class of molecules that are not only targets of synthesis themselves but also crucial components for assembling larger, more intricate chemical structures. researchgate.net
Photophysical Properties and Explorations in Optical and Electro-optical Materials
The photophysical properties of conjugated trienes are dominated by their extended π-electron systems. These systems are responsible for the strong absorption of light in the ultraviolet-visible spectrum. A characteristic feature of conjugated trienes is their absorption maximum, which for some has been noted at approximately 262 nm. diva-portal.org The precise wavelength and intensity of absorption in long-chain polyenes are highly dependent on the conjugation length; as the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a shift in absorption to longer wavelengths (a bathochromic shift). aip.orgacs.org
The unique electronic structure of long-chain conjugated molecules makes them prime candidates for applications in nonlinear optics and electro-optical materials. optica.orgnycu.edu.tw Electro-optic molecules typically consist of an electron donor and an acceptor group connected by a conjugated bridge, which facilitates charge transfer upon excitation. researchgate.net The triene moiety can serve as such a bridge. The interest in highly conjugated molecules like polyenes for optimizing second (β) and third (γ) order polarizability has been a driving force for significant theoretical and experimental research. optica.org
These nonlinear optical properties are essential for technologies such as optical switching and signal processing. The delocalized electrons in the conjugated backbone of molecules like this compound can be easily polarized by an external electric field, such as that from a high-intensity laser, giving rise to a large nonlinear optical response. iupac.org The design and synthesis of conjugated polymers for electro-optical applications is an active area of research, with a focus on creating materials for electroluminescent devices, polymer solar cells, and nonlinear optical polymers. digitellinc.commdpi.com While extensive data on this compound itself is limited, the well-established principles governing long-chain polyenes provide a strong foundation for exploring its potential in these advanced material applications. optica.orgacs.orgoptica.org
Research Findings on this compound and Related Compounds
| Area of Research | Key Findings | Relevance | Citations |
|---|---|---|---|
| Functional Materials | Long-chain conjugated trienes are building blocks for functional polymers with unique electronic and optical properties. The delocalized π-electron system is key to their function. | Provides the basis for using this compound in advanced materials like flexible conductors and LEDs. | iupac.orgrsc.orgdigitellinc.com |
| Synthetic Chemistry | The conjugated double bonds make it a versatile intermediate for complex molecule synthesis via reactions like oxidation, reduction, and substitution. It is a structural motif in some complex natural products. | Highlights its utility as a starting material or intermediate in organic synthesis, particularly for large, bioactive molecules. | semanticscholar.orgmdpi.com |
| Optical Properties | Long-chain polyenes exhibit strong UV-Vis absorption that shifts to longer wavelengths with increasing conjugation length. They are explored for nonlinear optical applications due to high third-order polarizability. | Suggests potential applications in electro-optical devices, optical switching, and signal processing. | optica.orgacs.orgresearchgate.netoptica.org |
| Photophysical Properties | Conjugated trienes have a characteristic UV absorption around 262 nm. The photochemistry is complex and can include cis/trans-isomerization and electrocyclizations. | Fundamental property that can be used for characterization and informs its behavior in light-sensitive applications. | iupac.orgdiva-portal.org |
Q & A
What are the established methodologies for synthesizing Triaconta-1,3,5-triene, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
Synthesis of long-chain polyenes like this compound typically involves iterative cross-coupling reactions (e.g., Wittig, Heck) or controlled dehydrogenation of alkanes. Key factors include:
- Catalyst selection : Palladium-based catalysts improve regioselectivity for double-bond formation .
- Solvent polarity : Non-polar solvents (e.g., hexane) reduce side reactions but may slow kinetics .
- Temperature control : Low temperatures (0–25°C) minimize isomerization of conjugated double bonds .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Wittig Reaction | 65–75 | 85–90 | Phosphorus byproduct removal |
| Catalytic Dehydrogenation | 50–60 | 70–80 | Over-oxidation control |
Methodological Note: Ensure reproducibility by documenting solvent drying protocols and catalyst activation steps .
How can spectroscopic data (e.g., NMR, IR) be effectively interpreted to confirm the structure of this compound?
Level: Basic
Answer:
Structural validation requires multi-technique analysis:
- ¹H NMR : Look for triplet-of-triplets (δ 5.2–5.8 ppm) indicating conjugated dienes. Integration ratios should match theoretical proton counts .
- ¹³C NMR : Peaks at 120–130 ppm confirm sp² carbons; absence of peaks >130 ppm rules out aromatic byproducts .
- IR Spectroscopy : Absence of O-H/N-H stretches (3200–3600 cm⁻¹) confirms hydrocarbon purity .
Critical Step: Use deuterated solvents (e.g., CDCl₃) to avoid interference in NMR spectra. Cross-reference with computational predictions (e.g., DFT) for peak assignments .
What strategies resolve contradictions in thermodynamic stability data of this compound obtained from different computational models?
Level: Advanced
Answer:
Discrepancies in stability data often arise from basis set limitations or electron correlation neglect. Mitigation strategies include:
- Triangulation : Compare results from DFT (e.g., B3LYP), MP2, and CCSD(T) methods. CCSD(T) is considered the "gold standard" for conjugated systems .
- Experimental Validation : Measure heat of formation via calorimetry and correlate with computational values .
- Error Analysis : Quantify systematic errors (e.g., basis set superposition errors) using counterpoise corrections .
Table 2: Stability Energy Comparison (kcal/mol)
| Method | ΔH (Calculated) | ΔH (Experimental) | Deviation |
|---|---|---|---|
| B3LYP | -45.2 | -48.1 | +2.9 |
| CCSD(T) | -47.8 | -48.1 | +0.3 |
Recommendation: Use hybrid QM/MM approaches for large systems to balance accuracy and computational cost .
How does the conjugation length in this compound affect its electronic properties, and what experimental approaches quantify this relationship?
Level: Advanced
Answer:
Extended conjugation lowers the HOMO-LUMO gap, enhancing conductivity and redshifted UV-Vis absorption. Methodological approaches include:
- UV-Vis Spectroscopy : Measure λₘₐₐ shifts; longer conjugation increases absorption wavelength (e.g., shift from 280 nm to 320 nm for n=3 to n=5) .
- Cyclic Voltammetry : Determine oxidation/reduction potentials to calculate bandgap energies .
- STM/AFM Imaging : Directly visualize π-orbital delocalization in single-molecule studies .
Data Interpretation Tip: Normalize electronic effects against chain-length impurities using HPLC to ensure sample homogeneity .
What are the best practices for ensuring reproducibility in kinetic studies of this compound’s oxidation reactions?
Level: Advanced
Answer:
Reproducibility hinges on:
- Standardized Protocols : Pre-equilibrate reagents at reaction temperature (±0.5°C) to avoid induction period variability .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent O₂/H₂O interference .
- Data Reporting : Include error margins for rate constants and specify instrument calibration methods (e.g., internal standards in GC-MS) .
Table 3: Kinetic Parameters for Oxidation
| Temperature (°C) | k (s⁻¹) | R² (Fit) |
|---|---|---|
| 25 | 0.012 | 0.993 |
| 40 | 0.027 | 0.985 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
